molecular formula C8H5Cl4NO B15075277 Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- CAS No. 2877-13-6

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

Cat. No.: B15075277
CAS No.: 2877-13-6
M. Wt: 272.9 g/mol
InChI Key: CWUXLDOMGYBJFB-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-: is a chemical compound with the molecular formula C8H5Cl4NO and a molecular weight of 272.9434 . It is known for its unique structure, which includes a trichloroacetamide group attached to a chlorophenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- typically involves the reaction of trichloroacetyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides .

Scientific Research Applications

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is unique due to the presence of both the trichloroacetamide group and the chlorophenyl ring. This combination imparts distinct chemical properties, making it valuable for specific research applications .

Properties

CAS No.

2877-13-6

Molecular Formula

C8H5Cl4NO

Molecular Weight

272.9 g/mol

IUPAC Name

2,2,2-trichloro-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C8H5Cl4NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14)

InChI Key

CWUXLDOMGYBJFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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